REACTION_CXSMILES
|
Cl.C[O:3][C:4]([C:6]1[CH:15]=[C:14]2[C:9]([CH2:10][CH2:11][NH:12][CH2:13]2)=[CH:8][CH:7]=1)=O.[CH3:16][NH2:17]>>[CH3:16][NH:17][C:4]([C:6]1[CH:15]=[C:14]2[C:9]([CH2:10][CH2:11][NH:12][CH2:13]2)=[CH:8][CH:7]=1)=[O:3] |f:0.1|
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Name
|
|
Quantity
|
113 mg
|
Type
|
reactant
|
Smiles
|
Cl.COC(=O)C1=CC=C2CCNCC2=C1
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to rt
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is evaporated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
treated with sodium hydroxide solution (1.0 N, 1.0 ml)
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with DCM (10 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C1=CC=C2CCNCC2=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |